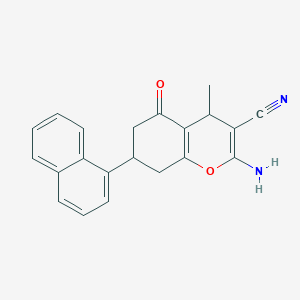

2-amino-4-methyl-7-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

Beschreibung

2-Amino-4-methyl-7-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile is a 4H-chromene derivative characterized by a methyl group at position 4 and a naphthalen-1-yl substituent at position 7. This compound belongs to a class of molecules known for their fused chromene rings and diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Synthesis typically involves multi-component reactions (e.g., Knoevenagel condensation or Michael addition) using substituted aldehydes, malononitrile, and cyclic ketones .

Eigenschaften

IUPAC Name |

2-amino-4-methyl-7-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2/c1-12-17(11-22)21(23)25-19-10-14(9-18(24)20(12)19)16-8-4-6-13-5-2-3-7-15(13)16/h2-8,12,14H,9-10,23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQMHUGTNOOYFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C(OC2=C1C(=O)CC(C2)C3=CC=CC4=CC=CC=C43)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Multicomponent One-Pot Synthesis

The most widely reported method for synthesizing UCPH-102 involves a one-pot MCR strategy. This approach combines 1-naphthaldehyde, dimedone (5,5-dimethyl-1,3-cyclohexanedione), and malononitrile in the presence of a base catalyst . The reaction proceeds through three sequential steps:

-

Knoevenagel Condensation : Malononitrile reacts with 1-naphthaldehyde to form an α,β-unsaturated nitrile intermediate.

-

Michael Addition : Dimedone undergoes nucleophilic attack at the β-position of the unsaturated nitrile.

-

Cyclization and Tautomerization : Intramolecular cyclization yields the tetrahydrochromene core, followed by tautomerization to stabilize the enol ether structure .

Typical Procedure :

A mixture of 1-naphthaldehyde (1.2 mmol), malononitrile (1 mmol), and dimedone (1 mmol) is dissolved in methanol. Potassium tert-butoxide (0.1 equiv) and tetrahydrofuran (THF, 10% v/v) are added as catalysts. The reaction is stirred at room temperature for 4–6 hours, monitored by TLC (ethyl acetate/hexane, 3:7). The crude product is precipitated by ice-water quenching, filtered, and purified via column chromatography .

Key Advantages :

-

Short Reaction Time : Completes within 6 hours at ambient temperature .

-

Atom Economy : Avoids intermediate isolation, reducing waste .

Heterogeneous Catalytic Systems

Recent advancements employ immobilized catalysts to enhance recyclability and yield. Piperazine-functionalized graphene oxide (GO-PPZ) has been utilized for analogous chromene syntheses, achieving yields exceeding 85% .

Procedure Using GO-PPZ :

-

Catalyst Preparation : Graphene oxide is functionalized with piperazine via silane coupling.

-

Reaction Setup : 1-Naphthaldehyde (1.2 mmol), dimedone (1 mmol), and malononitrile (1 mmol) are mixed in ethanol (10 mL). GO-PPZ (20 mg) is added, and the mixture is refluxed at 80°C for 2 hours.

-

Workup : The catalyst is recovered by filtration, and the product is recrystallized from ethanol .

Comparative Performance :

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| KOtBu/THF | MeOH | 25 | 6 | 78 |

| GO-PPZ | EtOH | 80 | 2 | 86 |

| Piperidine | EtOH | 80 | 3 | 72 |

Heterogeneous systems like GO-PPZ offer superior yields and reduced leaching, making them industrially viable .

Acid-Catalyzed Cyclization

While less common, acid-mediated syntheses are reported for related chromenes. Concentrated sulfuric acid or oleum facilitates cyclization by protonating carbonyl groups, enhancing electrophilicity for nucleophilic attack .

Example Protocol :

-

Intermediate Formation : 5-Aminomethyl-2-aminonaphthalene-1-sulfonic acid is treated with oleum (25%) at 25–30°C.

-

Cyclization : The intermediate is heated to 80°C for 2 hours, inducing intramolecular cyclization.

-

Saponification : The product is hydrolyzed with aqueous NaOH to yield the final chromene .

Limitations :

Solvent and Temperature Optimization

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents (e.g., DMF, DMSO) accelerate Knoevenagel condensation but may hinder cyclization. Methanol and ethanol balance polarity and environmental safety .

Temperature Studies :

Mechanistic Insights

The reaction mechanism is elucidated via NMR and IR spectroscopy:

-

IR Analysis :

-

¹H NMR (CDCl₃) :

Scalability and Industrial Considerations

Kilogram-scale production requires:

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-4-methyl-7-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Excitatory Amino Acid Transporter Inhibition

UCPH-102 has been identified as a selective inhibitor of the excitatory amino acid transporter subtype 1 (EAAT1). This transporter plays a crucial role in regulating glutamate levels in the central nervous system, making it a target for treating neurological disorders such as epilepsy and neurodegenerative diseases.

Key Findings:

- Mechanism of Action: UCPH-102 inhibits EAAT1 through an intramonomeric site within the trimerization domain, providing insights into its pharmacological potential .

- Bioavailability: Studies have shown that UCPH-102 can cross the blood-brain barrier, enhancing its utility in neurological research .

Antioxidant Properties

Research indicates that UCPH-102 exhibits antioxidant activity, which can be beneficial in preventing oxidative stress-related cellular damage. This property is particularly relevant in developing therapeutic agents for conditions like cancer and cardiovascular diseases.

Potential Anticancer Activity

Preliminary studies suggest that UCPH-102 may possess anticancer properties by inducing apoptosis in cancer cells. Further investigation into its mechanisms could lead to new cancer treatment options.

Green Chemistry Initiatives

UCPH-102 has been explored as a catalyst in various organic transformations due to its ability to facilitate reactions without the need for precious metals, aligning with green chemistry principles.

Applications:

- Asymmetric Synthesis: The compound has been utilized in asymmetric synthesis processes, contributing to the development of chiral compounds that are vital in pharmaceuticals .

Reaction Mechanisms

Studies have highlighted the role of UCPH-102 in catalyzing reactions such as:

- Mannich Reactions: It serves as an effective catalyst for synthesizing β-amino carbonyl compounds.

- Aldol Reactions: The compound has shown promise in facilitating aldol reactions under mild conditions.

Fluorescent Probes

UCPH-102 has been investigated for its potential as a fluorescent probe for detecting metal ions such as mercury (Hg²⁺). Its unique structure allows it to exhibit "turn-on" fluorescence upon binding with specific ions, making it a valuable tool in environmental monitoring.

Key Research:

Recent studies demonstrated that UCPH-102 could selectively detect Hg²⁺ ions in food and environmental samples, showcasing its applicability in analytical chemistry .

Functional Materials Development

The compound's properties have led to its exploration in developing functional materials for sensors and catalysis. Its integration into polymer matrices has shown potential for creating smart materials with responsive behaviors.

Wirkmechanismus

The mechanism of action of 2-amino-4-methyl-7-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile involves its interaction with specific molecular targets. It has been shown to inhibit the Excitatory Amino Acid Transporter subtype-1 (EAAT1), which plays a role in neurotransmitter regulation in the brain. This inhibition can affect various signaling pathways and has potential implications for neurological research .

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

The target compound is distinguished by its substitution pattern. Key analogs include:

Key Observations :

Insights :

Analysis :

- Anticancer activity is superior to the 4-phenyl derivative , likely due to enhanced interactions with hydrophobic binding pockets. However, the dimethoxyphenyl analog shows stronger activity, possibly due to electron-rich aromatic systems facilitating hydrogen bonding.

Biologische Aktivität

The compound 2-amino-4-methyl-7-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile is a member of the chromene family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 344 g/mol. The structural components include:

- Amino group : Contributes to hydrogen bonding.

- Naphthyl moiety : Enhances lipophilicity and potential interactions with biological targets.

- Carbonitrile group : May participate in nucleophilic reactions.

Crystal Structure

Recent studies have elucidated the crystal structure of the compound, revealing that both six-membered rings exhibit envelope conformations. The amino group forms hydrogen bonds with carbonyl and cyano groups, contributing to a layered structure in the crystal lattice .

Table 1: Structural Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C22H20N2O2 |

| Melting Point | 474–475 K |

| NMR Signals | δ 1.11 - 7.90 |

| Interplanar Angle | 9.97° |

Antimicrobial Properties

Research indicates that chromene derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains and fungi, showing promising results. For instance, it demonstrated inhibitory effects on Staphylococcus aureus and Escherichia coli in vitro .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. It was found to induce apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways such as the PI3K/Akt pathway. In particular, it has shown efficacy against breast and colon cancer cells .

Antioxidant Activity

Antioxidant assays have demonstrated that this compound can scavenge free radicals effectively. This property is attributed to its ability to donate electrons and stabilize reactive species, suggesting a potential role in preventing oxidative stress-related diseases .

Case Studies

- Study on Antimicrobial Efficacy : In a controlled laboratory setting, the compound was tested against multiple pathogens using disk diffusion methods. Results indicated a zone of inhibition ranging from 12 mm to 20 mm depending on the concentration used.

- Cancer Cell Line Study : A study involving MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines showed that treatment with this compound at concentrations of 10 µM led to a significant reduction in cell viability (up to 70% in some cases) compared to untreated controls .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The carbonitrile group may interact with enzyme active sites, inhibiting their function.

- Induction of Apoptosis : Through modulation of apoptotic pathways, leading to increased expression of pro-apoptotic factors.

- Free Radical Scavenging : The presence of functional groups allows for interaction with reactive oxygen species (ROS), mitigating cellular damage.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-amino-4-methyl-7-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile to improve yield and purity?

- Methodological Answer : Use a one-pot multicomponent reaction under aqueous conditions to minimize side reactions. For example, demonstrates that reactions in water/toluene mixtures (2:1) with catalytic KCO at 80°C yield chromene derivatives with high purity (m.p. 208–210°C) and reduced byproducts. Monitor reaction progress via TLC and purify using column chromatography with ethyl acetate/hexane gradients .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should conflicting data be resolved?

- Methodological Answer : Combine H NMR (500 MHz, DMSO-) to confirm proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and IR spectroscopy (KBr pellet) to verify nitrile (ν ≈ 2195 cm) and carbonyl (ν ≈ 1638 cm) functional groups. If spectral data conflicts with literature (e.g., unexpected splitting in NMR), cross-validate with X-ray crystallography (see ) or high-resolution mass spectrometry (HRMS) .

Q. How is the crystal structure of this compound determined, and what parameters are essential for accurate refinement?

- Methodological Answer : Perform single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) as described in . Key parameters include bond angles (e.g., C8–C7–C18 = 112.6°), torsion angles (e.g., C19–C18–C23 = 0.0°), and hydrogen-bonding networks (N–H···O interactions). Use SHELXL-97 for refinement, ensuring R-factor < 0.05 and goodness-of-fit (GOF) ≈ 1.0 .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in the formation of the naphthalen-1-yl-substituted chromene core?

- Methodological Answer : Conduct density functional theory (DFT) calculations (B3LYP/6-31G*) to analyze transition-state energies. suggests that steric hindrance from the 4-methyl group and π-stacking interactions between the naphthalene and chromene moieties drive regioselectivity. Validate with kinetic studies (e.g., variable-temperature NMR) to observe intermediate formation .

Q. How do structural modifications (e.g., substituent variation at the 4-methyl or 7-naphthalen-1-yl positions) affect biological activity?

- Methodological Answer : Design analogs via Suzuki-Miyaura coupling (e.g., replace naphthalen-1-yl with 3,4-dimethoxyphenyl as in ). Test in vitro using kinase inhibition assays (e.g., c-Met kinase, IC values) and compare SAR trends. For example, highlights that electron-withdrawing groups enhance activity against cancer cell lines .

Q. How can computational modeling predict the compound’s interactions with biological targets, such as enzymes or receptors?

- Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate binding to c-Met kinase (PDB ID: 3LQ8). Focus on key residues (e.g., Met1211, Tyr1230) and hydrogen bonds with the chromene carbonyl and nitrile groups. Cross-validate with crystallographic data from to ensure conformational accuracy .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Compare polymorphic forms using differential scanning calorimetry (DSC) and powder XRD. For instance, reports m.p. 208–210°C, while older studies (e.g., ref. 40 in ) cite 182–184°C. Such differences may arise from solvate formation (e.g., DMF solvate in ) or varying crystallization solvents .

Q. What strategies resolve conflicting bioactivity results between in vitro and in vivo studies?

- Methodological Answer : Optimize pharmacokinetic properties (e.g., logP via HPLC) to improve bioavailability. notes that chromene derivatives with logP < 3.5 exhibit better blood-brain barrier penetration. Pair in vitro IC data with murine xenograft models to correlate efficacy and address metabolic instability .

Experimental Design Tables

| Parameter | Optimal Conditions | Reference |

|---|---|---|

| Synthesis solvent | Water/toluene (2:1) | |

| Reaction temperature | 80°C | |

| Crystallization solvent | Ethanol/toluene (2:1) | |

| X-ray refinement | SHELXL-97, R-factor < 0.05 | |

| DFT functional | B3LYP/6-31G* |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.